N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another study mentions the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were evaluated using various methods. For instance, the antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method .
Scientific Research Applications
Antimicrobial Activity
Research on N-pyridin-3-yl-benzenesulfonamide derivatives has demonstrated significant antimicrobial activity against various strains, including Gram-positive and Gram-negative bacteria. These findings highlight the potential of such compounds in developing new antimicrobial agents with high efficacy (Ijuomah et al., 2022).
Antituberculosis Potential
Thiourea derivatives bearing the benzenesulfonamide moiety have shown promising activity against Mycobacterium tuberculosis, indicating their potential as second-line antituberculosis drugs. The structure-activity relationship analysis identified specific moieties contributing to their potent antimycobacterial properties (Ghorab et al., 2017).
Catalytic Applications
Palladium aryl sulfonate phosphine catalysts, derived from benzenesulfonamide derivatives, have been utilized in the copolymerization of acrylates with ethene. These catalysts demonstrate high yields and molecular weights, showcasing their efficiency in polymer synthesis (Skupov et al., 2007).
Inhibition of Phospholipase A2
A series of benzenesulfonamides were evaluated as inhibitors of membrane-bound phospholipase A2, with some compounds showing significant inhibitory activity. This suggests their potential in developing treatments for conditions associated with phospholipase A2 activity (Oinuma et al., 1991).
Mechanism of Action
Future Directions
Future research could focus on further exploring the biological activities of these compounds. For instance, their anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species could be investigated . Another interesting direction could be the development of a PET radioligand for visualization of the δ-containing GABA A receptors .
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-13-5-7-14(8-6-13)27(23,24)22-11-12-3-1-9-21-16(12)15-4-2-10-26-15/h1-10,22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLVCRPZJADDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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